molecular formula C19H16N2O3S B11654406 N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide

N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide

Cat. No.: B11654406
M. Wt: 352.4 g/mol
InChI Key: UXCUVFISHOIIJJ-UHFFFAOYSA-N
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Description

N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and an amide linkage

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H16N2O3S/c22-18(13-24-16-5-2-1-3-6-16)20-14-8-10-15(11-9-14)21-19(23)17-7-4-12-25-17/h1-12H,13H2,(H,20,22)(H,21,23)

InChI Key

UXCUVFISHOIIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Phenoxyacetamide: This involves the reaction of phenoxyacetic acid with an amine to form phenoxyacetamide.

    Coupling with Thiophene-2-carboxylic Acid: The phenoxyacetamide is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amide Formation: The intermediate product is then reacted with 4-aminophenyl to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biology: It can serve as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide: shares similarities with other thiophene-based compounds such as:

Uniqueness

  • Structural Features : The combination of a thiophene ring, phenyl group, and amide linkage makes this compound unique.
  • Applications : Its potential applications in diverse fields such as medicinal chemistry, materials science, and organic synthesis highlight its versatility.

Biological Activity

N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives, which are noted for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Target and Mode of Action:
this compound primarily targets the Actin-related protein 2/3 (Arp2/3) complex . This interaction is crucial as it leads to alterations in the actin cytoskeleton, which plays a significant role in various cellular processes including motility, division, and intracellular transport.

Biochemical Pathways:
The compound is believed to influence pathways associated with actin dynamics. By modulating the actin cytoskeleton, it may affect cellular signaling pathways, gene expression, and metabolic processes.

Pharmacokinetics

The pharmacokinetic properties of this compound remain largely unexplored. However, related thiophene derivatives have shown potential in terms of bioavailability and therapeutic efficacy. Understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles is essential for determining its viability as a therapeutic agent.

Antitumor Activity

Thiophene derivatives have been extensively studied for their antitumor properties. This compound is hypothesized to exhibit similar effects due to its structural similarities with other active compounds.

Case Studies:

  • Cytotoxicity Assays: A study involving analogs of phenoxyacetamide thiazoles demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, A549). The most effective analog showed an IC50 value of approximately 13 μM . This suggests that this compound may also possess potent antitumor activity.
  • Mechanisms of Action: Research indicates that related compounds induce apoptosis and inhibit neovascularization in tumors. These effects are mediated through the stabilization of p53 and upregulation of HIF-1α, which are crucial in tumor progression and response to hypoxia .

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. High-throughput screening against enzymes like pantothenate synthetase has been conducted to identify inhibitors that can disrupt essential metabolic pathways in pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .

Table 1: Biochemical Properties of this compound

PropertyDescription
Molecular FormulaC16H16N2O3S
Molecular Weight316.37 g/mol
SolubilitySoluble in DMSO; low solubility in water
LogP3.5 (indicative of moderate lipophilicity)

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